
1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of protein kinase CK2, which plays a crucial role in the regulation of various cellular processes. The purpose of
Aplicaciones Científicas De Investigación
Ion-pair Binding and Metal Ion Coordination
The synthesis of ligands capable of ion-pair binding and metal ion coordination through simultaneous coordination and hydrogen bonding interactions has been explored. For instance, ligands with pyridyl functionality adjacent to an anion-binding urea group demonstrate the ability to bind metal ions and ion-pairs, highlighting the potential of urea derivatives in creating complex structures with metal ions. This approach has been demonstrated through the synthesis of ambidentate ligands like 1-(3-methylsulfanyl-phenyl)-3-pyridin-2-yl-urea, showcasing their utility in ion-pair binding coordination modes and metal complexation (Qureshi et al., 2009).
Molecular Structure and Anion Binding
The impact of substituents on the molecular structure, particularly regarding intramolecular hydrogen bonding and anion binding, has been a subject of study. Pyrid-2-yl ureas exhibit different conformational isomers and binding affinities towards cytosine, influenced by electron-withdrawing substituents. These studies contribute to understanding the structural requirements for efficient binding and the role of molecular structure in facilitating interactions with specific targets (Chien et al., 2004).
Corrosion Inhibition
Research into urea-derived Mannich bases like 1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea and its analogs has shown their effectiveness as corrosion inhibitors for mild steel surfaces in acidic environments. These studies demonstrate the potential of urea derivatives in applications requiring corrosion resistance, revealing the relationship between molecular structure and inhibition efficiency. This line of research provides insights into the design of effective corrosion inhibitors based on urea derivatives (Jeeva et al., 2015).
Anticancer Activity
The synthesis and evaluation of urea derivatives, particularly those incorporating pyridin-2-ylmethoxy phenyl groups, have been investigated for their anticancer properties. These compounds, including 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have shown significant antiproliferative effects against various cancer cell lines, highlighting the therapeutic potential of such molecules in cancer treatment. This research paves the way for the development of new anticancer agents leveraging the structural features of urea derivatives (Feng et al., 2020).
Propiedades
IUPAC Name |
1-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)15-4-3-5-16(12-15)25-18(27)24-13-14-7-10-26(11-8-14)17-6-1-2-9-23-17/h1-6,9,12,14H,7-8,10-11,13H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEWEQYVXZTIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

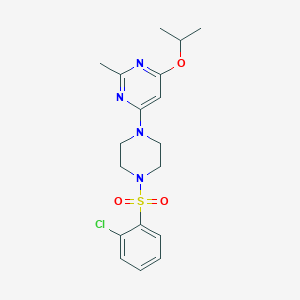
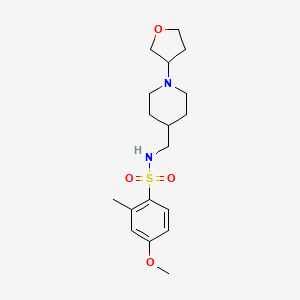
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2994763.png)
![6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2994764.png)
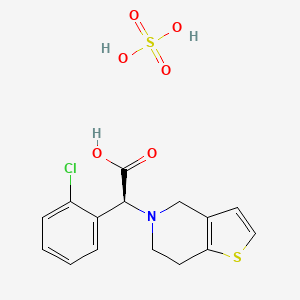

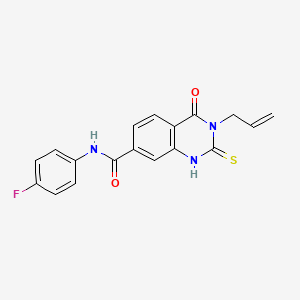
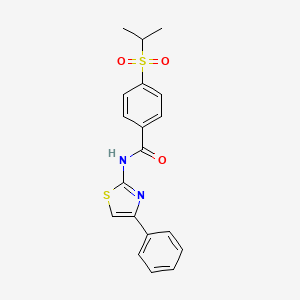
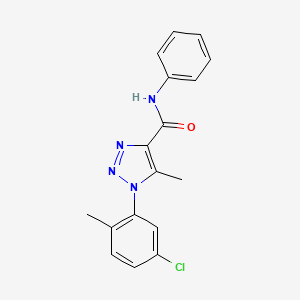

![4-[Amino(cyano)methyl]benzonitrile](/img/structure/B2994778.png)

![2-(6-Tert-butylpyridazin-3-yl)-5-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2994781.png)
![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2994782.png)